Rel-benzyl ((1R,2r,3S)-5-hydroxyadamantan-2-yl)carbamate
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Overview
Description
(1s,3R,4s,5S,7s)-4-(Cbz-amino)adamantan-1-ol is a derivative of adamantane, a compound known for its rigid, cage-like structure The adamantane core is often modified to create compounds with unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3R,4s,5S,7s)-4-(Cbz-amino)adamantan-1-ol typically involves multiple steps:
Starting Material: The synthesis often begins with adamantane or a substituted adamantane derivative.
Functional Group Introduction: Introduction of the hydroxyl group at the 1-position can be achieved through oxidation reactions.
Amino Group Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Final Assembly: The protected amino group is introduced at the 4-position through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1s,3R,4s,5S,7s)-4-(Cbz-amino)adamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the amino group.
Substitution: The protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield a fully saturated adamantane derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1s,3R,4s,5S,7s)-4-(Cbz-amino)adamantan-1-ol depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
(1s,3R,4s,5S,7s)-4-(Cbz-amino)adamantan-1-ol is unique due to the specific positions of the hydroxyl and protected amino groups, which can confer distinct chemical and biological properties compared to other adamantane derivatives.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl N-[(1S,3R)-5-hydroxy-2-adamantyl]carbamate |
InChI |
InChI=1S/C18H23NO3/c20-17(22-11-12-4-2-1-3-5-12)19-16-14-6-13-7-15(16)10-18(21,8-13)9-14/h1-5,13-16,21H,6-11H2,(H,19,20)/t13?,14-,15+,16?,18? |
InChI Key |
KYWFZHUEQZQMJM-DQFJYLTPSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC(=O)OCC4=CC=CC=C4)CC1C3)O |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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